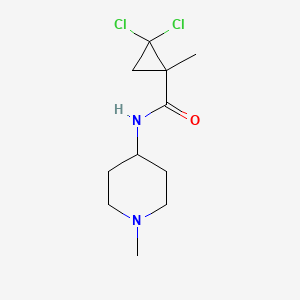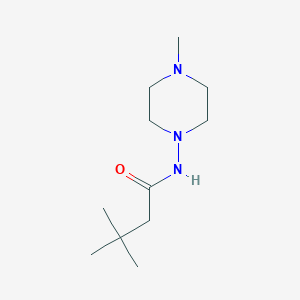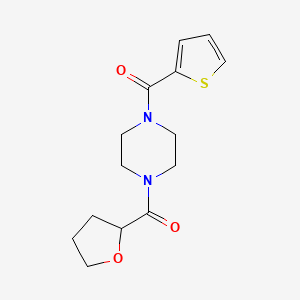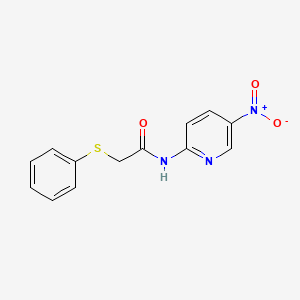![molecular formula C15H15ClFN3O B4181828 N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]cyclobutanecarboxamide](/img/structure/B4181828.png)
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]cyclobutanecarboxamide
Übersicht
Beschreibung
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]cyclobutanecarboxamide is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]cyclobutanecarboxamide is not yet fully understood. However, it has been suggested that this compound exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation, pain, and fever. By inhibiting COX-2 activity, N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]cyclobutanecarboxamide reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]cyclobutanecarboxamide has been shown to exhibit significant biochemical and physiological effects. It has been reported to reduce inflammation, pain, and fever in animal models. Moreover, this compound has been shown to possess anticancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]cyclobutanecarboxamide has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]cyclobutanecarboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. Moreover, it exhibits significant therapeutic potential, making it a valuable tool for studying the mechanisms of inflammation, pain, fever, and cancer. However, the limitations of this compound include its low solubility in water and its potential toxicity, which may limit its use in clinical trials.
Zukünftige Richtungen
Several future directions can be explored for N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]cyclobutanecarboxamide. One of the directions is to investigate its potential in the treatment of other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Moreover, this compound can be further modified to improve its solubility and reduce its toxicity. Additionally, the mechanism of action of this compound can be further elucidated to identify its molecular targets and signaling pathways. Finally, clinical trials can be conducted to evaluate the safety and efficacy of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]cyclobutanecarboxamide in humans.
Wissenschaftliche Forschungsanwendungen
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]cyclobutanecarboxamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. Moreover, it has been shown to possess anticancer properties, making it a potential candidate for cancer therapy. Additionally, this compound has been investigated for its potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
Eigenschaften
IUPAC Name |
N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-4-yl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFN3O/c16-13-5-2-6-14(17)12(13)9-20-8-11(7-18-20)19-15(21)10-3-1-4-10/h2,5-8,10H,1,3-4,9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJBXJCPSILYGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CN(N=C2)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-methyl-3-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B4181750.png)

![4,5-dimethyl-2-[(2-phenylbutanoyl)amino]-N-(3-pyridinylmethyl)-3-thiophenecarboxamide](/img/structure/B4181764.png)
![ethyl 4-phenyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4181768.png)
![3-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4181773.png)
![1-(4-fluorophenyl)-4-[(2-nitrophenoxy)acetyl]piperazine](/img/structure/B4181775.png)

![2-(2,3-dihydro-1H-inden-5-yloxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B4181790.png)
![2-(3-chloro-4-fluorophenoxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4181791.png)

![N-(2,5-dimethoxyphenyl)-4-[(4-ethylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4181807.png)
![N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-pyrazinecarboxamide](/img/structure/B4181811.png)

